5-Benzamido-4-oxopentanoic acid

Enzymology Carbonic Anhydrase Inhibitor Screening

Researchers developing CCK receptor antagonists or remoxipride metabolite standards face a critical gap: generic 4-oxopentanoic acids lack the benzamido moiety essential for receptor subtype selectivity (CCK-A IC₅₀ 50 nM vs CCK-B 3 μM) and convergent synthetic utility. 5-Benzamido-4-oxopentanoic acid bridges this gap as a validated scaffold. • Enables systematic SAR exploration with published Free-Wilson/PLS QSAR models • Convergent intermediate for two major remoxipride urinary metabolites • Carbonic anhydrase inhibitor (hCA II Ki 501 nM, hCA IV Ki 312 nM) for assay calibration Supplied with ≥95% purity; shipped globally under ambient conditions for immediate research deployment.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 102872-00-4
Cat. No. B104816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzamido-4-oxopentanoic acid
CAS102872-00-4
Synonyms5-(Benzoylamino)-4-oxopentanoic Acid
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)CCC(=O)O
InChIInChI=1S/C12H13NO4/c14-10(6-7-11(15)16)8-13-12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,15,16)
InChIKeyIITDXGVVBHAMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzamido-4-oxopentanoic Acid Overview


5-Benzamido-4-oxopentanoic acid (CAS 102872-00-4), also known as 5-benzamidolevulinic acid, is a synthetic 4-oxopentanoic acid derivative featuring a benzamido moiety at the 5-position with a molecular weight of 235.24 g/mol (C₁₂H₁₃NO₄) . This compound serves as a foundational scaffold for two distinct research trajectories: (1) as the core structure from which potent, selective (R)-4-benzamido-5-oxopentanoic acid-based cholecystokinin (CCK) receptor antagonists are derived [1], and (2) as a key synthetic intermediate enabling convergent synthetic routes to pharmacologically relevant metabolites, including those of the antipsychotic agent remoxipride [2]. The compound exhibits measurable inhibition of multiple carbonic anhydrase isozymes, with reported binding constants in the nanomolar to sub-micromolar range [3][4].

5-Benzamido-4-oxopentanoic Acid Substitution Limitations


Generic substitution of 5-benzamido-4-oxopentanoic acid with other 4-oxopentanoic acid derivatives or simple benzamides is scientifically unsupported due to its unique dual functional architecture. In the context of CCK receptor pharmacology, the (R)-4-benzamido-5-oxopentanoic acid core is essential: structure-activity relationship (SAR) studies demonstrate that modifications to the benzamido substituent or the terminal acid functionality profoundly alter receptor subtype selectivity and potency [1]. For instance, the parent acidic compound lorglumide exhibits high CCK-A selectivity (IC₅₀ 50 nM CCK-A vs 3 μM CCK-B), whereas structurally modified derivatives of this scaffold can invert selectivity toward CCK-B/gastrin receptors [1][2]. Additionally, the compound serves as a stereoconservative synthetic intermediate that enables divergent access to specific metabolites; replacement with an alternative building block would necessitate complete revalidation of synthetic routes and would not yield the same N-substituted pyrrolidone products [3]. The benzamido moiety further confers measurable carbonic anhydrase inhibition (Ki 312–501 nM against hCA II and IV) [4][5], a property absent in simpler analogs lacking this structural element.

Quantitative Evidence for 5-Benzamido-4-oxopentanoic Acid


Carbonic Anhydrase Isozyme Inhibition

5-Benzamido-4-oxopentanoic acid demonstrates measurable, isozyme-dependent inhibition of human carbonic anhydrases. Against recombinant human carbonic anhydrase II (hCA II), the compound exhibits a binding affinity (Ki) of 501 nM as determined by stopped-flow CO₂ hydration assay after 15 minutes of incubation [1]. Against hCA IV, a membrane-associated isoform, the Ki improves to 312 nM under identical assay conditions [2]. Against hCA VA (mitochondrial isoform), the compound shows enhanced affinity with a Kd of 2.10 nM (kinetic dissociation constant) and a binding Kd of 500 nM in an Escherichia coli-expressed recombinant system [3]. For procurement decisions, this multi-isoform inhibition profile differentiates this compound from more narrowly selective carbonic anhydrase inhibitors; the approximately 150-fold variation in affinity across isoforms (312 nM for hCA IV vs 2.10 nM for hCA VA) provides a quantifiable selectivity window.

Enzymology Carbonic Anhydrase Inhibitor Screening

CCK Receptor Antagonist Scaffold

The (R)-4-benzamido-5-oxopentanoic acid scaffold is the essential pharmacophoric core from which clinically and experimentally significant CCK receptor antagonists are derived. Lorglumide—the parent acidic compound of this series—is a potent and selective CCK-A receptor antagonist with an IC₅₀ of 50 nM at CCK-A and 3 μM at CCK-B receptors, yielding a 60-fold subtype selectivity [1]. Systematic structural manipulation of the 5-benzamido-4-oxopentanoic acid core (specifically at the benzamido substituent and the 5-position amine/amide terminus) enables tuning of receptor subtype selectivity [2]. For example, (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid (CR 2194) demonstrates potent antigastrin activity in vivo with oral bioavailability, inhibiting pentagastrin-induced acid secretion in dogs with an ID₅₀ of 24.2 mg/kg (oral) [2]. A subsequent series of basic derivatives of this scaffold was directly compared to acidic parent compounds lorglumide, loxiglumide, and CR 1795, establishing that the scaffold tolerates basic amine incorporation while retaining CCK antagonist activity [3].

GPCR Pharmacology CCK Receptor Gastroenterology Drug Discovery

Remoxipride Metabolite Convergent Synthesis

5-Benzamido-4-oxopentanoic acid is employed as a key common intermediate in convergent synthetic strategies that provide efficient access to multiple structurally related metabolites. A study published in Acta Chemica Scandinavica describes two distinct synthetic schemes that converge on 5-benzamido-4-oxopentanoic acid (compound 4) as the pivotal intermediate [1]. From this single intermediate, activation with isobutyl chloroformate yields a mixed carbonic anhydride, which upon treatment with ethylamine or ammonia furnishes the 4-oxopentanamides (compounds 5 and 6). Subsequent ring-closure of these intermediates produces the 5-hydroxy-2-pyrrolidones corresponding to two urinary metabolites of the dopamine D-2 antagonist remoxipride: 5-[(3-bromo-2,6-dimethoxybenzamido)-methyl]-5-hydroxy-2-pyrrolidone (compound 3) and its 1-ethyl analogue (compound 2) [1]. This convergent approach contrasts with linear synthetic routes that would require independent, non-overlapping syntheses for each metabolite, thereby consuming additional time and resources.

Medicinal Chemistry Metabolite Synthesis Organic Synthesis Dopamine Antagonists

Physicochemical and Stability Profile

5-Benzamido-4-oxopentanoic acid is characterized by defined physicochemical parameters that inform handling, storage, and formulation decisions. The compound has a predicted acid dissociation constant (pKa) of 4.55 ± 0.17, a predicted density of 1.254 ± 0.06 g/cm³, and a predicted boiling point of 524.5 ± 30.0 °C . These predicted values place the compound in a moderately acidic range (pKa ~4.5) consistent with the terminal carboxylic acid functionality, while the relatively high predicted boiling point indicates thermal stability amenable to standard laboratory manipulation. Safety data sheets recommend avoiding dust formation and aerosol generation, storing the compound in a cool, dry environment, and using standard personal protective equipment [1]. The compound is described as a white crystalline powder soluble in both water and organic solvents , a solubility profile that differs from the more lipophilic ester prodrug derivatives of 5-aminolevulinic acid that require formulation excipients for aqueous delivery.

Physicochemical Characterization Formulation Analytical Chemistry

QSAR Modeling for CCK Inhibition

A multivariate Free-Wilson analysis using partial least squares (PLS) regression has been applied to a series of (R)-4-benzamido-5-oxopentanoic acid analogs to develop quantitative structure-activity relationship (QSAR) models for CCK-A and CCK-B receptor inhibition [1]. Two predictive models were established that explain the variance in CCK-A and CCK-B inhibition across the compound series. The models demonstrate that substituent effects at the benzamido aromatic ring and at the 5-position amine/amide terminus independently and additively contribute to receptor subtype affinity. This quantitative framework enables rational prediction of analog potency without requiring de novo synthesis and screening of all possible structural permutations, a capability not available for less systematically studied chemical scaffolds.

Computational Chemistry QSAR Chemoinformatics Drug Design

5-Benzamido-4-oxopentanoic Acid Application Scenarios


CCK Receptor Antagonist Development

Researchers investigating cholecystokinin (CCK) receptor pharmacology—particularly in the context of gastrointestinal motility, pancreatic secretion, and satiety signaling—can utilize 5-benzamido-4-oxopentanoic acid as a validated starting scaffold for antagonist development. As demonstrated by Makovec et al. (1992) [1], the (R)-4-benzamido-5-oxopentanoic acid core is the foundation from which lorglumide (CCK-A selective, IC₅₀ 50 nM) and CR 2194 (CCK-B/gastrin selective with oral bioavailability) were derived. The scaffold tolerates diverse modifications at the benzamido aryl ring and the 5-position amide terminus while maintaining receptor binding activity, enabling systematic SAR exploration. For laboratories requiring non-peptidic, orally bioavailable CCK receptor tool compounds for in vivo studies, this scaffold offers a defined entry point with established synthetic routes and pharmacological precedent.

Remoxipride Metabolite Reference Standard Synthesis

Bioanalytical laboratories and pharmaceutical metabolism groups requiring authentic reference standards of remoxipride urinary metabolites can employ 5-benzamido-4-oxopentanoic acid as a key common intermediate for convergent synthesis. The published synthetic route [2] demonstrates that activation of this intermediate with isobutyl chloroformate, followed by amine treatment and ring-closure, yields the 5-hydroxy-2-pyrrolidones corresponding to two major remoxipride metabolites. This convergent approach reduces the number of distinct synthetic sequences required to access both metabolites, improving overall efficiency for laboratories producing milligram-to-gram quantities of metabolite reference materials for LC-MS/MS method development or regulatory metabolism studies.

Carbonic Anhydrase Isozyme Profiling

Investigators conducting carbonic anhydrase inhibitor screening or developing isozyme-selective chemical probes can utilize 5-benzamido-4-oxopentanoic acid as a reference compound with documented multi-isoform binding affinities. BindingDB-curated data [3][4][5] establish that the compound exhibits Ki values of 501 nM (hCA II), 312 nM (hCA IV), and Kd values of 2.10 nM (hCA VA) under standardized stopped-flow CO₂ hydration assay conditions. This ~150-fold affinity differential across isoforms provides a quantifiable selectivity benchmark. Researchers can use this compound as a calibration standard when establishing new carbonic anhydrase assays, or as a comparator when evaluating novel inhibitor series for isozyme selectivity.

QSAR Model Development

Computational chemistry and chemoinformatics groups engaged in QSAR model development or validation studies can utilize the (R)-4-benzamido-5-oxopentanoic acid scaffold as a training set for predictive modeling. Validated Free-Wilson/PLS models have been published for this compound series [6] that predict CCK-A and CCK-B receptor inhibitory activity based on substituent descriptors. The availability of both the raw binding data (IC₅₀/Ki values from multiple receptor subtypes) and the validated computational models makes this scaffold suitable for benchmarking new QSAR methodologies, teaching computational medicinal chemistry, or developing machine learning models for GPCR ligand prediction.

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